2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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Overview
Description
2-[3-(2-Methylphenyl)-1-bicyclo[111]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is a complex organic compound featuring a bicyclic structure This compound is notable for its unique bicyclo[111]pentane core, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [2+2] cycloaddition reaction, often utilizing photochemical methods to generate the strained bicyclic structure.
Introduction of the 2-Methylphenyl Group: This step may involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the 2-methylphenyl group to the bicyclo[1.1.1]pentane core.
Attachment of the Amino Acid Moiety: The final step involves the coupling of the bicyclic intermediate with a tert-butoxycarbonyl-protected amino acid, typically using peptide coupling reagents like EDCI or DCC in the presence of a base such as DIPEA.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the bicyclic core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups or the phenyl ring, using agents such as lithium aluminum hydride or hydrogenation over palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Halogenation with bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties due to its strained bicyclic structure.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic core can induce strain, which may enhance binding affinity or specificity for certain biological targets. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: Compounds with similar bicyclic cores but different substituents.
Phenyl-Substituted Bicyclic Compounds: Molecules featuring a phenyl group attached to a bicyclic structure.
Amino Acid Derivatives: Compounds with similar amino acid moieties but different core structures.
Uniqueness
2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid is unique due to its combination of a strained bicyclic core, a phenyl group, and a protected amino acid. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-12-7-5-6-8-13(12)18-9-19(10-18,11-18)14(15(21)22)20-16(23)24-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJXYODGXCPGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C23CC(C2)(C3)C(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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